molecular formula C20H19N3O2 B12680235 N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide CAS No. 85153-38-4

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide

Cat. No.: B12680235
CAS No.: 85153-38-4
M. Wt: 333.4 g/mol
InChI Key: SJRVFAFOOJNKOI-UHFFFAOYSA-N
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Description

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is a chemical entity of significant interest in advanced pharmaceutical and analytical chemistry research. Its specific structure makes it a valuable compound for researchers developing and validating new analytical methods, particularly in the separation sciences. This compound can be analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) methods, facilitating the development of scalable liquid chromatography protocols suitable for pharmacokinetics studies and the isolation of impurities in preparative separation . The compound's structural characteristics place it within a class of molecules being investigated to overcome limitations of common analgesics. Ongoing research into analogs of N-(4-hydroxyphenyl) acetamide focuses on developing novel chemical entities that retain analgesic and antipyretic properties but lack the hepatotoxicity associated with the formation of toxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI) . As such, this compound serves as an important tool for chemists and pharmacologists exploring new, safer non-opioid therapeutic pipelines and advancing synthetic methodologies for complex organic molecules .

Properties

CAS No.

85153-38-4

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-[4-(4-hydroxyanilino)anilino]phenyl]acetamide

InChI

InChI=1S/C20H19N3O2/c1-14(24)21-15-2-4-16(5-3-15)22-17-6-8-18(9-7-17)23-19-10-12-20(25)13-11-19/h2-13,22-23,25H,1H3,(H,21,24)

InChI Key

SJRVFAFOOJNKOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves stepwise aromatic amination and acetylation reactions. The key approach is the formation of amino linkages between phenyl rings substituted with hydroxy and acetamide groups, followed by acetylation to introduce the acetamide functionality.

Stepwise Preparation Route

  • Formation of Aminophenyl Intermediates
    The initial step involves the preparation of 4-aminophenol derivatives, which serve as nucleophilic aromatic amines. These intermediates are synthesized by reduction or substitution reactions on nitro or halogenated phenols.

  • Aromatic Amination Coupling
    The 4-aminophenol derivatives undergo nucleophilic aromatic substitution or Buchwald-Hartwig amination to link multiple phenyl rings via amino groups. This step forms the bis- or tris-aminophenyl backbone essential for the target compound.

  • Acetylation of Amino Groups
    The free amino groups on the phenyl rings are acetylated using acetic anhydride or acetyl chloride under controlled temperature and pH conditions. This step converts amino groups into acetamide functionalities, stabilizing the molecule and enhancing its properties.

  • Purification
    The crude product is purified by recrystallization or chromatographic techniques such as column chromatography or preparative reverse-phase HPLC to remove unreacted starting materials and side products.

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, acetonitrile, and water, chosen based on reagent solubility and reaction kinetics.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (up to reflux conditions) depending on the step, with some amination steps requiring elevated temperatures (e.g., 65 °C to reflux) for completion.
  • Catalysts and Reagents: Palladium catalysts are often employed in amination steps; acetic anhydride is used for acetylation. Bases such as potassium carbonate or sodium hydroxide may be used to facilitate nucleophilic substitution.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and confirm completion.

Industrial Scale Considerations

Industrial synthesis scales up the above methods with precise control of temperature, pH, and stoichiometry in large reactors. Continuous monitoring ensures high purity and yield. The acetylation step is critical and is optimized to minimize impurities such as incomplete acetylation or dimerization products.

Analytical Techniques for Characterization

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structural confirmation ^1H-NMR shows aromatic protons (δ 6.5–7.5 ppm) and acetamide methyl protons (δ ~2.1 ppm)
Mass Spectrometry (LC-MS) Molecular weight and purity analysis Molecular ion peaks at m/z ~333.4 confirm target compound; detects minor impurities
High-Performance Liquid Chromatography (HPLC) Purity assessment and preparative separation Reverse-phase columns with UV detection at 254 nm; scalable for preparative isolation
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification NH stretch (~3300 cm^-1), C=O stretch (~1650 cm^-1) confirm acetamide group
X-ray Crystallography Structural integrity and conformation Used for crystalline samples to confirm 3D structure and bond angles

Research Findings on Preparation

  • The compound can be synthesized efficiently by nucleophilic aromatic substitution followed by acetylation, with reaction times ranging from 1 hour at reflux to 18 hours at moderate heating depending on the amine used.
  • Use of acetonitrile, ethanol, or water as solvents depends on reagent solubility and desired reaction kinetics.
  • Purification by preparative reverse-phase HPLC using acetonitrile-water mobile phases with phosphoric or formic acid enables isolation of high-purity product suitable for pharmacokinetic studies.
  • Optimization of stoichiometry and reaction conditions reduces formation of impurities such as unreacted amines or partially acetylated species.
  • The compound exhibits stability under inert atmosphere and low temperature storage, with slight hygroscopicity noted.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Aminophenol synthesis Reduction/substitution on nitrophenol Room temp to reflux Several hours Precursor preparation
Aromatic amination Pd-catalyst, base (K2CO3/NaOH), solvent 65 °C to reflux 1–18 hours Formation of amino-linked phenyl rings
Acetylation Acetic anhydride or acetyl chloride 0–50 °C 1–3 hours Conversion of amines to acetamides
Purification Recrystallization or preparative HPLC Ambient Variable Ensures high purity

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone imine derivatives, amine derivatives, and substituted acetamides .

Scientific Research Applications

Pharmacological Applications

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is primarily studied for its role as an impurity in acetaminophen formulations. Understanding its pharmacological effects is crucial for ensuring the safety and efficacy of acetaminophen-based medications.

Case Study: Toxicological Assessment

Research has indicated that impurities in pharmaceutical compounds can significantly impact their safety profile. For instance, studies evaluating the toxicity of acetaminophen impurities, including this compound, have been essential for regulatory assessments and risk management in drug development .

Analytical Chemistry

The compound is utilized in analytical chemistry for method development and impurity profiling. Its separation and quantification are critical for quality control in pharmaceutical manufacturing.

In materials science, this compound is explored for its potential use in developing new materials or coatings due to its chemical structure.

Nanomaterials Research

Recent studies have investigated the incorporation of such compounds into nanomaterials to enhance their properties, such as stability and reactivity. The interaction between this compound and nanostructured materials can lead to innovative applications in electronics and catalysis .

Mechanism of Action

The precise mechanism of action of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This inhibition reduces the production of prostaglandins, which play a role in the inflammatory response and contribute to sensations of pain and fever .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents/Functional Groups Applications/Properties Reference
Target Compound (85153-38-4) C20H19N3O2 Dual aniline linkages, acetamide, para-hydroxyphenyl Lithography, paracetamol synthesis impurity
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (19837-89-9) C15H16N2O4S Sulfamoyl (-SO2NH-), para-methoxyphenyl Potential pharmaceutical applications (unspecified)
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide C14H13ClN2O3S Sulfamoyl, para-chlorophenyl ChemSpider ID: 8075549; structural analog for drug discovery
N-{4-[(4-Ethoxyphenyl)amino]sulfonyl}phenyl}acetamide (19837-90-2) C16H18N2O4S Ethoxy (-OCH2CH3), sulfonamide Solubility modulation via alkoxy substitution
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide C11H11N4O3S2 Thiadiazole ring, sulfonamide Intermediate in sulfamethizole (antibacterial) synthesis
N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide (21312-10-7) C12H13N3O4S Isoxazole ring, sulfonamide Bioactivity influenced by heterocyclic moiety
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide C15H14ClN2O4S Chloro-methoxyphenyl, sulfonamide Antitubercular activity; mp 227°C, IR data (CONH, SO2NH)

Key Structural Differences

Backbone Variations: The target compound features dual aromatic amino linkages, whereas analogs like those in Table 1 primarily incorporate sulfonamide (-SO2NH-) or heterocyclic groups (e.g., thiadiazole, isoxazole) . Substituents such as chloro (-Cl), methoxy (-OCH3), and ethoxy (-OCH2CH3) modulate electronic and steric properties, affecting solubility and reactivity .

Heterocyclic moieties (e.g., thiadiazole, isoxazole) introduce rigidity and electronic diversity, often correlating with antimicrobial or antiviral activity .

Physicochemical Properties :

  • The target compound’s LogP = 2.40 suggests moderate lipophilicity, suitable for industrial applications. In contrast, sulfonamide analogs with polar -SO2NH- groups may exhibit higher solubility in aqueous media .
  • Melting Points : Sulfonamide derivatives (e.g., Compound 15, mp 227°C) generally have higher melting points due to intermolecular hydrogen bonding .

Biological Activity

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide, also known as Paracetamol Impurity 5, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H14N2O2
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 93629-82-4
  • Melting Point : >159°C (dec.)
  • Solubility : Slightly soluble in DMSO and methanol
  • Density : 1.295 g/cm³ (predicted)
  • pKa : 10.74 (predicted)

The compound's biological activity is primarily attributed to its structural features, particularly the presence of the hydroxyphenyl and amino groups, which facilitate interactions with various biological targets. These interactions may lead to inhibition of specific enzymes or receptors involved in pathological processes.

Biological Activity Overview

  • Antioxidant Activity : Research indicates that compounds similar to this compound exhibit antioxidant properties, which can protect cells from oxidative stress. For example, studies have shown that derivatives can inhibit tyrosinase activity, a key enzyme in melanin production, suggesting potential applications in skin health and pigmentation disorders .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Some studies suggest that it may possess significant anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Preliminary investigations have indicated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in treating infections or as a template for developing new antimicrobial agents .

Case Study 1: Antioxidant Evaluation

A study focused on the antioxidant capacity of this compound derivatives showed promising results in reducing reactive oxygen species (ROS) levels in vitro, indicating potential benefits for oxidative stress-related conditions .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 20 µM against A431 human epidermoid carcinoma cells. This suggests that it could be a candidate for further development as an anticancer agent .

Comparative Data Table

PropertyValue
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Melting Point>159°C (dec.)
SolubilitySlightly soluble in DMSO
Antioxidant ActivityEffective in reducing ROS
Cytotoxicity (IC50)~20 µM against A431 cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step nucleophilic aromatic substitution and acetylation. For example, details a related synthesis using 4-(4-nitrophenoxy)aniline reacted with acetyl chloride in tetrahydrofuran (THF) with triethylamine as a base. Purification involves recrystallization from toluene/hexane mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts like unreacted aniline derivatives . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS).

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • X-ray crystallography (as in ) resolves the crystal lattice and hydrogen-bonding networks, critical for understanding packing efficiency in materials science applications .
  • FT-IR identifies functional groups (e.g., N–H stretching at ~3350 cm⁻¹ for secondary amines, C=O at ~1680 cm⁻¹ for acetamide) .
  • NMR (¹H/¹³C) confirms substitution patterns, such as para-aminophenyl linkages (e.g., aromatic protons at δ 6.5–7.5 ppm) .

Q. What are common impurities during synthesis, and how are they identified?

  • Methodology : Byproducts include:

  • N-(4-Hydroxyphenyl)acetamide (paracetamol analogue, ), detected via TLC (Rf comparison) or LC-MS .
  • Oversulfonated derivatives (e.g., ), identified by isotopic patterns in high-resolution mass spectrometry (HRMS) and residual sulfur content via elemental analysis .

Advanced Research Questions

Q. What computational approaches are suitable for predicting this compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • DFT calculations (B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior or ligand-protein interactions .
  • Molecular docking (AutoDock Vina) screens for potential binding to biological targets (e.g., cyclooxygenase isoforms, given structural similarity to paracetamol in ) .

Q. How does this compound perform in corrosion inhibition studies, and what mechanistic insights exist?

  • Methodology : describes testing in 1 M HCl using:

  • Weight loss assays to calculate inhibition efficiency (%IE = [(W₀ − W)/W₀] × 100).
  • SEM/EDS to analyze surface morphology and adsorbed inhibitor layers.
  • Electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance. Results show Schiff base derivatives of this compound achieve >80% IE via physisorption and chelation with Fe²⁺ ions .

Q. Can this compound serve as a precursor for anticancer or antimicrobial agents?

  • Methodology :

  • Pyrazole-sulfonamide hybrids ( ) demonstrate anticancer activity via apoptosis induction. Synthesize analogues by reacting acetamide intermediates with hydrazines, then screen against colon cancer cell lines (HT-29) using MTT assays .
  • Sulfonamide derivatives ( ) are tested for antitubercular activity via microplate Alamar Blue assay (MIC against M. tuberculosis H37Rv). Optimize substituents (e.g., nitro or methoxy groups) to enhance permeability .

Q. What role does this compound play in materials science, such as lithography or organic electronics?

  • Methodology :

  • Lithographic plate fabrication ( ): Evaluate photoresist properties via UV-Vis spectroscopy (λmax ~300 nm for phenolic moieties) and etch resistance using plasma ashing rates .
  • Charge-transport properties : Measure hole mobility in thin-film transistors (OFETs) using space-charge-limited current (SCLC) models .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities: How to reconcile variable efficacy across studies?

  • Methodology : Cross-study variability may arise from:

  • Solubility differences : Use DLS to assess aggregation in cell culture media (e.g., >61.3 µg/mL solubility noted in vs. lower bioavailability in vivo) .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways (e.g., N-deacetylation) .

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